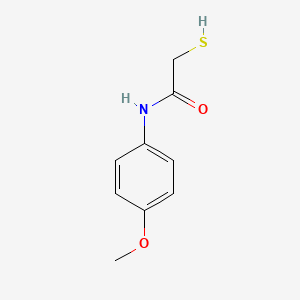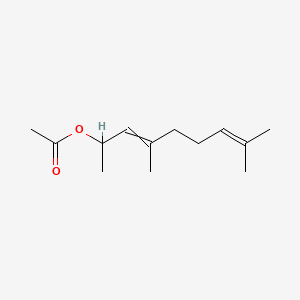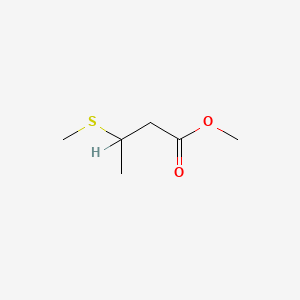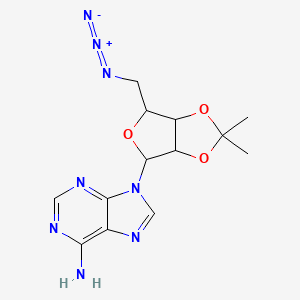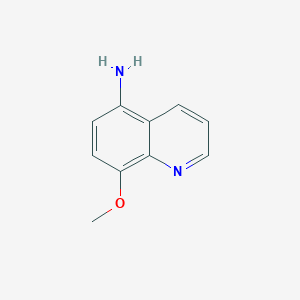
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a tert-butyl group and an allyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-(2-methylprop-2-enoxy)benzene typically involves the reaction of tert-butylbenzene with an appropriate allyl ether precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, typically using hydrogen gas and a metal catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes .
Aplicaciones Científicas De Investigación
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-tert-butyl-4-(2-methylprop-2-enoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, (1,1-dimethylhexyl)-
- Benzene, 1-methyl-2-(1-propenyl)-, (Z)-
- Benzene, 1,1’-[(1,1-dimethylethyl)ethynylsilylene]bis-
Uniqueness
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
54932-87-5 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1-tert-butyl-4-(2-methylprop-2-enoxy)benzene |
InChI |
InChI=1S/C14H20O/c1-11(2)10-15-13-8-6-12(7-9-13)14(3,4)5/h6-9H,1,10H2,2-5H3 |
Clave InChI |
NYPZWJMIOKKCKE-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=C(C=C1)C(C)(C)C |
SMILES canónico |
CC(=C)COC1=CC=C(C=C1)C(C)(C)C |
Key on ui other cas no. |
54932-87-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1614919.png)

